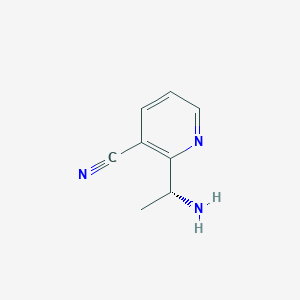
(R)-2-(1-Aminoethyl)nicotinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-(1-Aminoethyl)nicotinonitrile is a chiral compound with the molecular formula C8H9N3 It is a derivative of nicotinonitrile, featuring an aminoethyl group at the second position of the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(1-Aminoethyl)nicotinonitrile typically involves the following steps:
Starting Material: The synthesis begins with nicotinonitrile as the starting material.
Chiral Amination: The introduction of the chiral aminoethyl group is achieved through a chiral amination reaction. This step often involves the use of chiral catalysts or chiral auxiliaries to ensure the desired stereochemistry.
Reaction Conditions: The reaction is carried out under controlled conditions, typically involving temperatures ranging from 0°C to 50°C and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of ®-2-(1-Aminoethyl)nicotinonitrile may involve:
Large-Scale Reactors: The use of large-scale reactors to handle the increased volume of reactants.
Continuous Flow Systems: Implementation of continuous flow systems to enhance reaction efficiency and yield.
Purification: The final product is purified using techniques such as crystallization or chromatography to achieve the desired purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
®-2-(1-Aminoethyl)nicotinonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The aminoethyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
Oxidation Products: Oxidation can yield oxides or hydroxylated derivatives.
Reduction Products: Reduction typically produces primary amines or other reduced forms.
Substitution Products: Substitution reactions result in various derivatives depending on the substituents introduced.
Applications De Recherche Scientifique
®-2-(1-Aminoethyl)nicotinonitrile has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral ligand in asymmetric synthesis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of ®-2-(1-Aminoethyl)nicotinonitrile involves:
Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors, to exert its effects.
Pathways Involved: It may modulate biochemical pathways, influencing processes like signal transduction or metabolic reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-6-(1-Aminoethyl)nicotinonitrile: A similar compound with the aminoethyl group at the sixth position of the pyridine ring.
(S)-2-(1-Aminoethyl)nicotinonitrile: The enantiomer of ®-2-(1-Aminoethyl)nicotinonitrile with opposite stereochemistry.
Uniqueness
®-2-(1-Aminoethyl)nicotinonitrile is unique due to its specific stereochemistry and position of the aminoethyl group, which confer distinct chemical and biological properties compared to its analogs.
This detailed article provides a comprehensive overview of ®-2-(1-Aminoethyl)nicotinonitrile, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C8H9N3 |
|---|---|
Poids moléculaire |
147.18 g/mol |
Nom IUPAC |
2-[(1R)-1-aminoethyl]pyridine-3-carbonitrile |
InChI |
InChI=1S/C8H9N3/c1-6(10)8-7(5-9)3-2-4-11-8/h2-4,6H,10H2,1H3/t6-/m1/s1 |
Clé InChI |
MUASACHZEAEGCE-ZCFIWIBFSA-N |
SMILES isomérique |
C[C@H](C1=C(C=CC=N1)C#N)N |
SMILES canonique |
CC(C1=C(C=CC=N1)C#N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Bromo-8-chloro-2-methylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13135552.png)
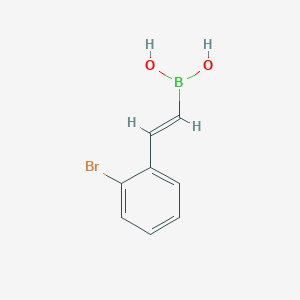
![Ethylbenzo[h]quinoline-2-carboxylate](/img/structure/B13135566.png)
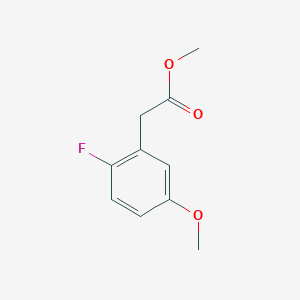
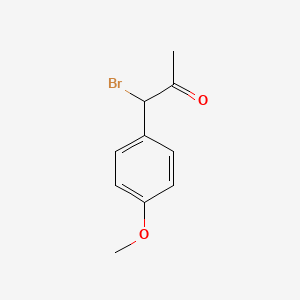
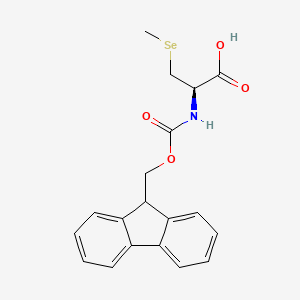



![7-Methyl-4-(4-methylbenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13135600.png)
![(1R,6S)-8-Cbz-3,8-diazabicyclo[4.2.0]octane](/img/structure/B13135606.png)
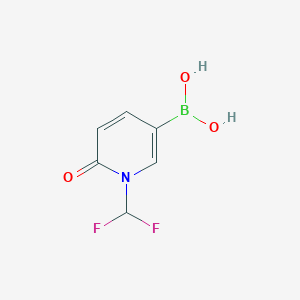
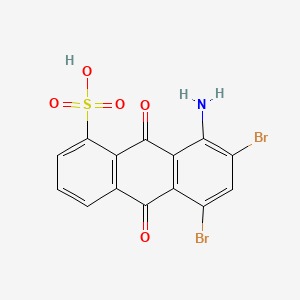
![methyl (1R,3S,4S)-2-[(1R)-1-phenylethyl]-2-azabicyclo[2.2.1]heptane-3-carboxylate](/img/structure/B13135634.png)
